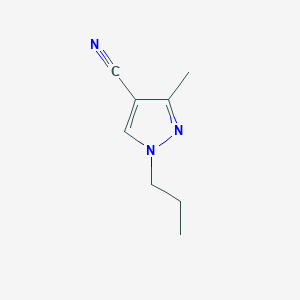
3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile
Descripción general
Descripción
“3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile” is a chemical compound with the CAS Number: 1177346-71-2 . It has a molecular weight of 149.2 and its IUPAC name is the same as the common name . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile” is 1S/C8H11N3/c1-3-4-11-6-8(5-9)7(2)10-11/h6H,3-4H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile” is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthetic Applications in Organic Chemistry
3-Methyl-4-arylmethylene isoxazole-5(4H)-ones and 6-amino-1,4dihydropyrano[2,3-c]-pyrazole-5-carbonitriles, including 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile, are significant as building blocks in synthetic organic chemistry. They are used to develop various biologically important heterocyclic compounds through one-pot multicomponent reactions (H. Patel, 2017).
Synthesis of Alkylpyrazole-4-Carbonitriles and (Pyrazol-4-yl)alkanones
The synthesis of 1-(5-Aminopyrazol-4-yl)alkan-1-ones and 5-alkylpyrazole-4-carbonitriles, which may possess interesting biological properties, is achieved by reacting acrylonitriles with hydrazines. This process highlights the versatile synthetic applications of pyrazole-4-carbonitriles (H. Mcfadden & J. Huppatz, 1991).
Corrosion Inhibition and Surface Properties
3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile derivatives demonstrate significant corrosion inhibition properties on C-steel surfaces in acidic environments. They are useful in understanding the mechanism of corrosion inhibition and developing effective corrosion inhibitors (R. A. Abdel Hameed et al., 2020).
Facile Synthesis of Pyrazole Derivatives
The compound is involved in the facile synthesis of various substituted pyrazoles, pyrimidines, and condensed azolopyrimidine derivatives, demonstrating its role in creating diverse chemical structures for potential biological and industrial applications (K. A. Ali et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
3-methyl-1-propylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-3-4-11-6-8(5-9)7(2)10-11/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZMOVWEJNFGAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4,7-dimethoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1416149.png)


![4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B1416154.png)